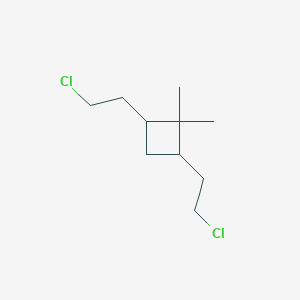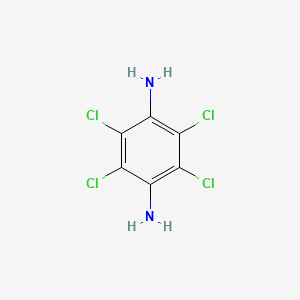
Bis(2,4,6-trimethylphenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trimethylphenyl)phosphinic acid is an organophosphorus compound with the chemical formula C18H21O2P It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)phosphinic acid typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include:
Solvent: Toluene or THF (tetrahydrofuran)
Temperature: Reflux conditions
Reagents: 2,4,6-trimethylphenylmagnesium bromide, phosphorus trichloride, water for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Controlled addition of reagents: To ensure safety and efficiency
Purification steps: Including crystallization and filtration to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,4,6-trimethylphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphine oxides
Reduction: Can be reduced to form phosphines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride are used
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments
Major Products
Oxidation: Forms bis(2,4,6-trimethylphenyl)phosphine oxide
Reduction: Forms bis(2,4,6-trimethylphenyl)phosphine
Substitution: Forms various substituted phosphinic acids depending on the substituent used
Aplicaciones Científicas De Investigación
Bis(2,4,6-trimethylphenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis
Biology: Investigated for its potential as a bioisostere in drug design
Medicine: Explored for its role in developing new pharmaceuticals
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism by which bis(2,4,6-trimethylphenyl)phosphinic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular targets and pathways, including:
Coordination with metal ions: Stabilizes metal complexes
Interaction with enzymes: Potential to inhibit or activate enzymatic activity
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise control over reactivity and coordination is required.
Propiedades
Número CAS |
1732-67-8 |
|---|---|
Fórmula molecular |
C18H23O2P |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
bis(2,4,6-trimethylphenyl)phosphinic acid |
InChI |
InChI=1S/C18H23O2P/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,19,20) |
Clave InChI |
COINMMSAXLRTOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)P(=O)(C2=C(C=C(C=C2C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



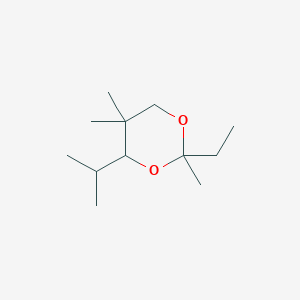
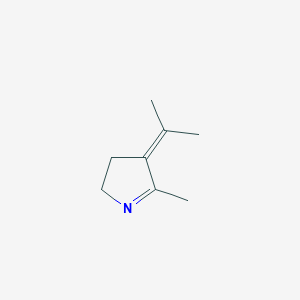
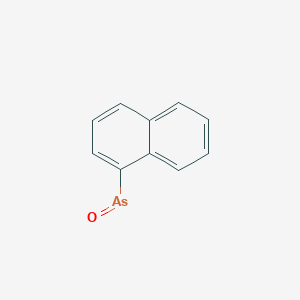

![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
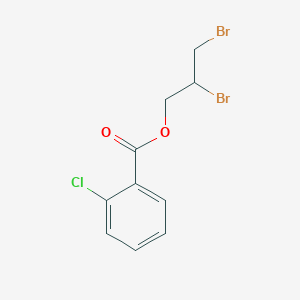
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
![4-[(e)-Phenyldiazenyl]morpholine](/img/structure/B14739662.png)
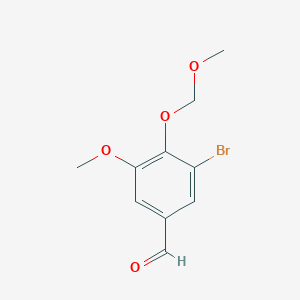
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)
